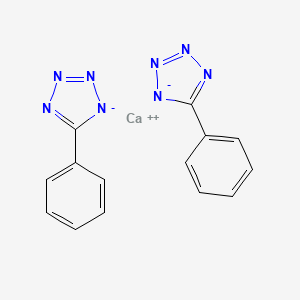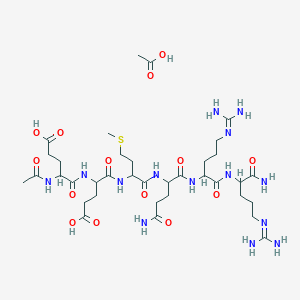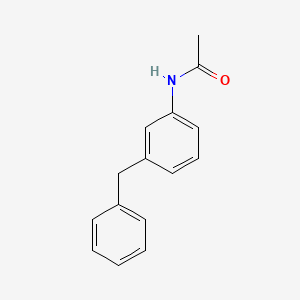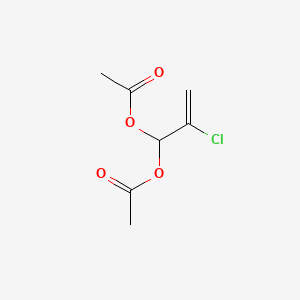![molecular formula C10H12N2O5S B13759233 N-[(o-Nitrophenyl)thio]-L-threonine CAS No. 7685-70-3](/img/structure/B13759233.png)
N-[(o-Nitrophenyl)thio]-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(o-Nitrophenyl)thio]-L-threonine is an organic compound with the molecular formula C10H12N2O5S. It is a derivative of L-threonine, where the amino group is substituted with an o-nitrophenylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(o-Nitrophenyl)thio]-L-threonine typically involves the reaction of L-threonine with o-nitrophenylthiol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure the integrity of the threonine backbone. The process can be summarized as follows:
Starting Materials: L-threonine and o-nitrophenylthiol.
Coupling Agent: Commonly used agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes to ensure product purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(o-Nitrophenyl)thio]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thio group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-[(o-Nitrophenyl)thio]-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(o-Nitrophenyl)thio]-L-threonine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thio group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea Derivatives: Compounds with similar thio groups, such as thiourea, exhibit comparable reactivity and applications.
Nitrophenyl Derivatives: Compounds like p-nitrophenylthio derivatives share similar chemical properties and reactivity patterns.
Uniqueness
N-[(o-Nitrophenyl)thio]-L-threonine is unique due to the combination of the nitro and thio groups on the L-threonine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
7685-70-3 |
|---|---|
Fórmula molecular |
C10H12N2O5S |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h2-6,9,11,13H,1H3,(H,14,15)/t6-,9+/m1/s1 |
Clave InChI |
QJMPRIHAPGGFMA-MUWHJKNJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
SMILES canónico |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
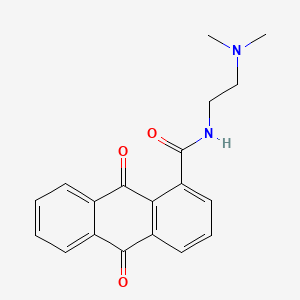


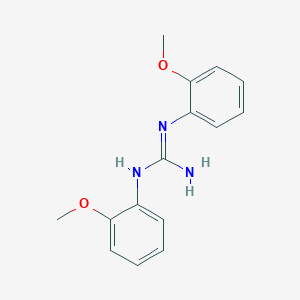

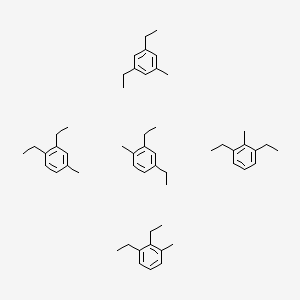
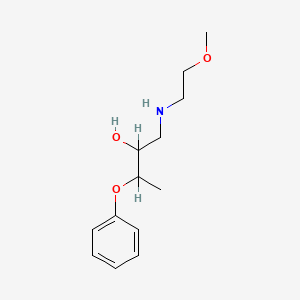
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
